

# "Methyl 4-methylpicolinate" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: Methyl 4-methylpicolinate

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## An In-depth Technical Guide to Methyl 4-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl 4-methylpicolinate**, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. The synthesis involves a two-step process commencing with the Grignard reaction of 2-bromo-4-methylpyridine to form 4-methylpicolinic acid, followed by Fischer esterification to yield the final product. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

### Chemical Structure and IUPAC Name

**Methyl 4-methylpicolinate** is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a methyl ester group at the 2-position.

IUPAC Name: methyl 4-methylpyridine-2-carboxylate<sup>[1]</sup>

Chemical Structure:

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Caption: Chemical structure of **Methyl 4-methylpicolinate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-methylpicolinate** is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	13509-13-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	151.16 g/mol	[1][2]
Appearance	Solid or semi-solid or liquid	[1]
Boiling Point	260.7 ± 20.0 °C (at 760 Torr)	[3][4]
Density	1.104 ± 0.06 g/cm <sup>3</sup> (at 20 °C, 760 Torr)	[3][4]
Flash Point	111.5 ± 21.8 °C	[3]
Solubility	Sparingly soluble (15 g/L at 25 °C)	[3]
Storage	Inert atmosphere, room temperature	[1]
Purity	97%	[1]

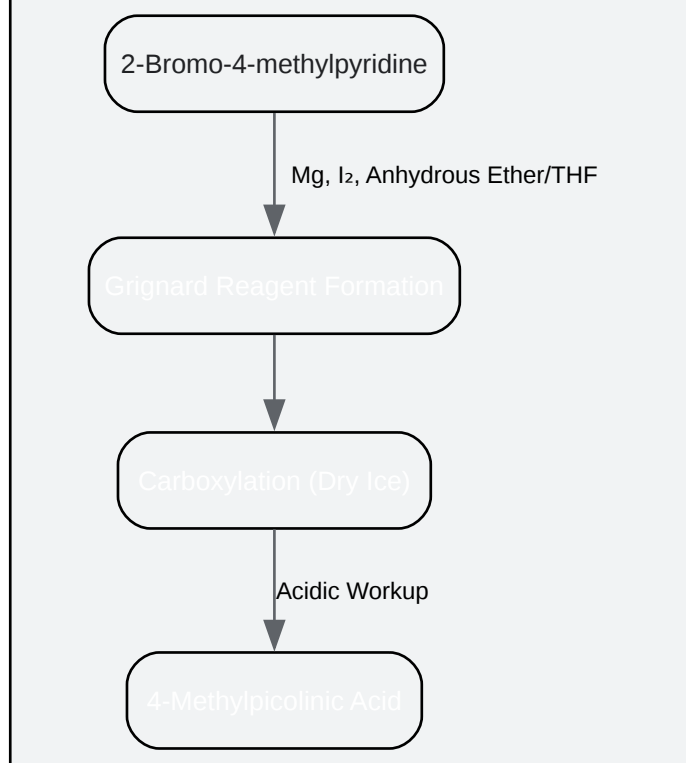
## Synthesis of Methyl 4-methylpicolinate

The synthesis of **Methyl 4-methylpicolinate** is typically achieved through a two-step process. The first step involves the synthesis of its precursor, 4-methylpicolinic acid, via a Grignard reaction. The subsequent step is the Fischer esterification of the carboxylic acid to the desired methyl ester.

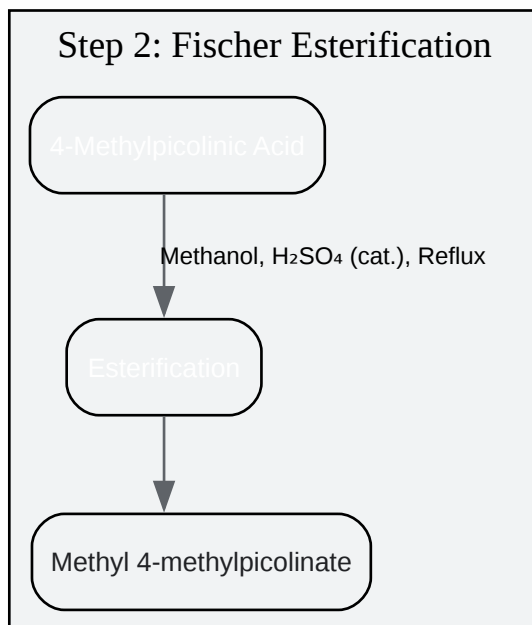
## Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

## Step 1: Synthesis of 4-Methylpicolinic Acid



## Step 2: Fischer Esterification



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Caption: Synthetic workflow for **Methyl 4-methylpicolinate**.

## Detailed Experimental Protocols

This protocol is adapted from the synthesis of 4-methylpicolinic acid from 2-bromo-4-methylpyridine.<sup>[5]</sup>

### Materials and Reagents:

- 2-Bromo-4-methylpyridine
- Magnesium turnings
- Iodine crystal
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- 6 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate

### Procedure:

- Grignard Reagent Formation:
  - A three-neck round-bottom flask is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
  - Magnesium turnings (1.2 equivalents) and a single crystal of iodine are added to the flask.
  - The flask is gently heated to sublime the iodine, activating the magnesium surface.
  - Anhydrous diethyl ether or THF is added to cover the magnesium.

- A solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from a dropping funnel. The reaction is initiated, as indicated by gentle bubbling.
- After the initial reaction, the remaining 2-bromo-4-methylpyridine solution is added at a rate that maintains a gentle reflux.
- The mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Carboxylation and Workup:
  - The Grignard reagent solution is slowly poured over an excess of crushed dry ice with vigorous stirring.
  - The mixture is allowed to warm to room temperature, and then a 6 M HCl solution is added to dissolve the magnesium salts.
  - The aqueous layer is separated and extracted three times with ethyl acetate.
  - The combined organic layers are washed with a saturated aqueous  $\text{NaHCO}_3$  solution to extract the product into the aqueous phase.
  - The aqueous layer is acidified with concentrated HCl to precipitate the 4-methylpicolinic acid.
  - The solid product is collected by filtration, washed with cold water, and dried.

This is a general procedure for Fischer esterification, which is a standard method for converting carboxylic acids to esters.

#### Materials and Reagents:

- 4-Methylpicolinic acid
- Methanol (excess)
- Concentrated sulfuric acid (catalytic amount)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate or other suitable organic solvent

#### Procedure:

- Reaction Setup:
  - 4-Methylpicolinic acid is dissolved in a large excess of methanol in a round-bottom flask.
  - A catalytic amount of concentrated sulfuric acid is slowly added to the solution while stirring.
  - The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
- Workup and Purification:
  - Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
  - The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated  $\text{NaHCO}_3$  solution to neutralize the acid catalyst, followed by a wash with brine.
  - The organic layer is dried over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filtered, and the solvent is evaporated to yield the crude **Methyl 4-methylpicolinate**.
  - The crude product can be further purified by distillation or column chromatography if necessary.

## Conclusion

This technical guide provides essential information on **Methyl 4-methylpicolinate** for professionals in the fields of chemical synthesis and drug development. The detailed chemical

information, tabulated physical properties, and a step-by-step synthesis protocol offer a practical resource for the laboratory preparation and application of this important chemical intermediate. The provided synthesis workflow visualization further clarifies the manufacturing process.

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